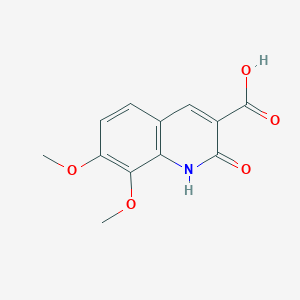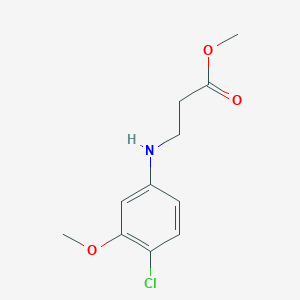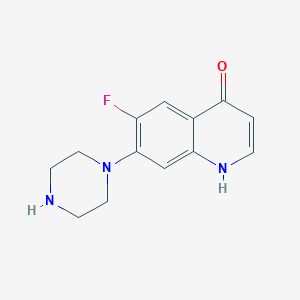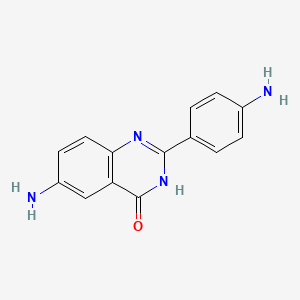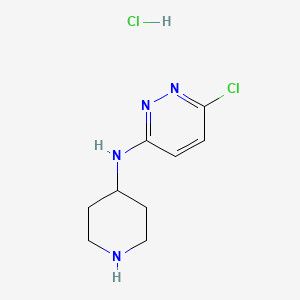
1-(Quinolin-2-ylmethyl)cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Quinolin-2-ylmethyl)cyclohexanol is an organic compound that features a quinoline moiety attached to a cyclohexanol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinolin-2-ylmethyl)cyclohexanol typically involves the reaction of quinoline derivatives with cyclohexanol under specific conditions. One common method includes the use of a catalyst to facilitate the reaction between quinoline and cyclohexanol. For example, the Skraup synthesis is a well-known method for preparing quinoline derivatives, which can then be further reacted with cyclohexanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Quinolin-2-ylmethyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to more saturated derivatives.
Substitution: The hydroxyl group in cyclohexanol can be substituted with other functional groups using reagents like halogens or sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, chromic acid.
Reduction: Hydrogen gas with a metal catalyst.
Substitution: Halogens, sulfonates.
Major Products:
Oxidation: Quinoline ketones.
Reduction: Saturated quinoline derivatives.
Substitution: Halogenated or sulfonated cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Quinolin-2-ylmethyl)cyclohexanol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Quinolin-2-ylmethyl)cyclohexanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The quinoline moiety is known to inhibit certain enzymes, which can be leveraged in drug development .
Vergleich Mit ähnlichen Verbindungen
Quinoline: A basic structure similar to 1-(Quinolin-2-ylmethyl)cyclohexanol but without the cyclohexanol moiety.
Cyclohexanol: A simple alcohol that forms the basis of the cyclohexanol part of the compound.
Quinolin-2(1H)-one derivatives: These compounds share the quinoline structure and exhibit similar biological activities.
Uniqueness: this compound is unique due to the combination of the quinoline and cyclohexanol moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
132148-33-5 |
|---|---|
Molekularformel |
C16H19NO |
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
1-(quinolin-2-ylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H19NO/c18-16(10-4-1-5-11-16)12-14-9-8-13-6-2-3-7-15(13)17-14/h2-3,6-9,18H,1,4-5,10-12H2 |
InChI-Schlüssel |
OLQALGSYDMMYMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CC2=NC3=CC=CC=C3C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate](/img/structure/B11867438.png)
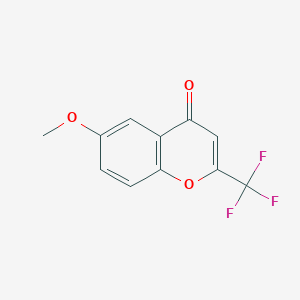
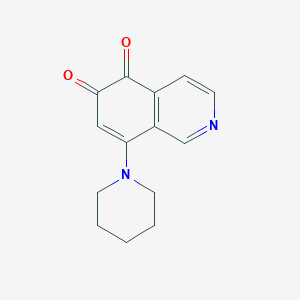
![5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11867464.png)

![9-Chloro-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11867479.png)
